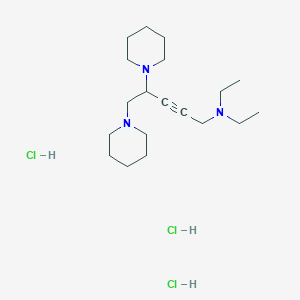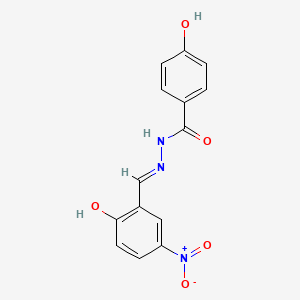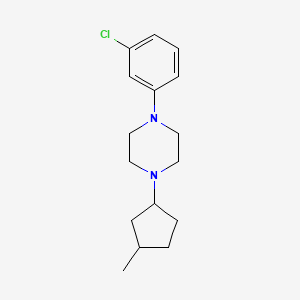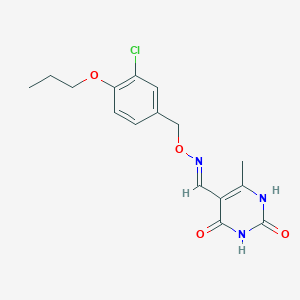![molecular formula C19H22ClNO B6041905 1-[3-(4-chlorophenoxy)benzyl]azepane](/img/structure/B6041905.png)
1-[3-(4-chlorophenoxy)benzyl]azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(4-chlorophenoxy)benzyl]azepane, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases. This compound is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the signaling pathways that regulate immune cell activation and proliferation.
作用机制
The mechanism of action of 1-[3-(4-chlorophenoxy)benzyl]azepane is based on its selective inhibition of BTK activity in immune cells. BTK is a key signaling molecule that is activated downstream of various receptors, including the B-cell receptor (BCR) and the Toll-like receptor (TLR). BTK activation leads to the phosphorylation of downstream targets, including PLCγ2 and NF-κB, which regulate immune cell activation and proliferation. By inhibiting BTK activity, 1-[3-(4-chlorophenoxy)benzyl]azepane blocks the downstream signaling pathways that regulate immune cell function, leading to a reduction in cell proliferation and cytokine production.
Biochemical and Physiological Effects
1-[3-(4-chlorophenoxy)benzyl]azepane has been shown to have potent biochemical and physiological effects in preclinical models of cancer and autoimmune diseases. In vitro studies have demonstrated that this compound selectively inhibits BTK activity in immune cells, leading to a reduction in cell proliferation and cytokine production. In vivo studies have shown that 1-[3-(4-chlorophenoxy)benzyl]azepane has potent anti-tumor activity in various types of cancer, including lymphoma, leukemia, and solid tumors. Moreover, this compound has shown efficacy in preclinical models of autoimmune diseases such as rheumatoid arthritis and lupus.
实验室实验的优点和局限性
1-[3-(4-chlorophenoxy)benzyl]azepane has several advantages for lab experiments, including its high potency and selectivity for BTK inhibition, its favorable pharmacokinetic properties, and its suitability for large-scale production. However, there are also some limitations to its use in lab experiments, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.
未来方向
There are several potential future directions for the development of 1-[3-(4-chlorophenoxy)benzyl]azepane, including the evaluation of its efficacy in clinical trials for the treatment of cancer and autoimmune diseases. Moreover, the development of combination therapies that target multiple signaling pathways involved in immune cell activation and proliferation could enhance the efficacy of 1-[3-(4-chlorophenoxy)benzyl]azepane. Finally, the identification of biomarkers that predict response to BTK inhibition could facilitate patient selection and improve clinical outcomes.
合成方法
The synthesis of 1-[3-(4-chlorophenoxy)benzyl]azepane involves a series of chemical reactions starting from commercially available starting materials. The first step is the formation of a benzylazepane intermediate, followed by the introduction of a chlorophenyl group through a nucleophilic substitution reaction. The final step is the deprotection of the benzyl group to yield the desired product. The synthesis of 1-[3-(4-chlorophenoxy)benzyl]azepane has been optimized to achieve high yields and purity, making it suitable for large-scale production.
科学研究应用
1-[3-(4-chlorophenoxy)benzyl]azepane has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that this compound selectively inhibits BTK activity in immune cells, leading to a reduction in cell proliferation and cytokine production. In vivo studies have demonstrated that 1-[3-(4-chlorophenoxy)benzyl]azepane has potent anti-tumor activity in various types of cancer, including lymphoma, leukemia, and solid tumors. Moreover, this compound has shown efficacy in preclinical models of autoimmune diseases such as rheumatoid arthritis and lupus.
属性
IUPAC Name |
1-[[3-(4-chlorophenoxy)phenyl]methyl]azepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO/c20-17-8-10-18(11-9-17)22-19-7-5-6-16(14-19)15-21-12-3-1-2-4-13-21/h5-11,14H,1-4,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIPEGHXEKIXMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[7-(1,3-benzodioxol-5-yl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B6041824.png)
![ethyl 1-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B6041832.png)


![3-sec-butyl 6-methyl 4-[4-(diethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B6041846.png)



![1-[2-methoxy-6-({[2-(2-pyridinyl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6041891.png)
![N-(2-allyl-2-hydroxy-4-penten-1-yl)-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6041898.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide](/img/structure/B6041911.png)
![N-cyclopropyl-5-{1-[3-(1H-pyrrol-1-yl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6041913.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)acetamide](/img/structure/B6041942.png)
![1-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-2-methylpiperidine](/img/structure/B6041944.png)